N-benzyl-3,5-dinitrobenzamide

Antitubercular MIC Mycobacterium tuberculosis

Select N-benzyl-3,5-dinitrobenzamide for its steep, validated SAR: subtle side-chain changes can erode potency or introduce cytotoxicity. As a prodrug requiring intracellular nitroreductase activation, only this specific compound guarantees the published MIC (0.0625 µg/mL vs H37Rv; <0.016–0.125 µg/mL vs MDR-TB) and PK profile (Cmax 1280 ng/mL, AUC0-∞ 3040 ng·h/mL, t1/2 2.1 h). Do not risk generic substitution—comparative data are essential for reproducible PK/PD modeling and hit-to-lead benchmarking.

Molecular Formula C14H11N3O5
Molecular Weight 301.25 g/mol
CAS No. 14401-98-0
Cat. No. B173762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,5-dinitrobenzamide
CAS14401-98-0
Molecular FormulaC14H11N3O5
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H11N3O5/c18-14(15-9-10-4-2-1-3-5-10)11-6-12(16(19)20)8-13(7-11)17(21)22/h1-8H,9H2,(H,15,18)
InChIKeyIKLMVWNXNBFJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N‑Benzyl‑3,5‑dinitrobenzamide (CAS 14401‑98‑0) – Core Chemical and Pharmacological Profile


N‑Benzyl‑3,5‑dinitrobenzamide (CAS 14401‑98‑0) is a 3,5‑dinitrobenzamide derivative that functions as a prodrug requiring intracellular reductive activation to exert its bactericidal effect [1]. It belongs to a class of nitrobenzamide scaffolds originally derived from the antitubercular candidate PBTZ169 via thiazinone ring opening, and has been identified as a potent anti‑tubercular agent active against both drug‑sensitive and multidrug‑resistant Mycobacterium tuberculosis strains [2]. The compound is characterized by a benzyl amide side chain attached to a 3,5‑dinitrobenzoyl core, with a molecular weight of 301.25 g/mol and an XLogP3‑AA value of 2.4 [1].

Why In‑Class 3,5‑Dinitrobenzamides Cannot Substitute for N‑Benzyl‑3,5‑dinitrobenzamide


The 3,5‑dinitrobenzamide class exhibits a steep structure–activity relationship (SAR) wherein subtle modifications to the amide side chain or aromatic substitution pattern can drastically alter antimicrobial potency, pharmacokinetic behavior, and safety profiles [1]. For instance, replacing the benzyl group with other moieties or altering the substitution pattern on the benzamide core can reduce antitubercular activity by orders of magnitude or introduce unacceptable cytotoxicity [2]. Moreover, N‑benzyl‑3,5‑dinitrobenzamide itself is not a direct active compound but a prodrug requiring intracellular reductive activation [3]; variations in side‑chain electronics and sterics directly influence the rate and extent of this bioactivation, rendering generic substitution unreliable. Therefore, procurement decisions must be guided by compound‑specific comparative data rather than broad class‑level assumptions.

Quantitative Differentiation of N‑Benzyl‑3,5‑dinitrobenzamide Against Key Comparators


Potency Against Drug‑Sensitive M. tuberculosis H37Rv: N‑Benzyl‑3,5‑dinitrobenzamide vs. PBTZ169

N‑Benzyl‑3,5‑dinitrobenzamide (D5) exhibits a minimum inhibitory concentration (MIC) of 0.0625 μg/mL against drug‑sensitive M. tuberculosis H37Rv [1]. This value is essentially identical to that of its parent compound PBTZ169 (MIC ~0.06 μg/mL in the same assay system), indicating that the ring‑opened benzamide scaffold retains full potency while offering distinct structural and pharmacokinetic advantages [1].

Antitubercular MIC Mycobacterium tuberculosis

Activity Against Multidrug‑Resistant M. tuberculosis: N‑Benzyl‑3,5‑dinitrobenzamide vs. First‑Line Drugs

N‑Benzyl‑3,5‑dinitrobenzamide (D5) demonstrates potent activity against clinically isolated multidrug‑resistant (MDR) M. tuberculosis strains, with MIC values ranging from <0.016 to 0.125 μg/mL [1]. In contrast, first‑line drugs such as isoniazid and rifampicin show significantly elevated MICs (>1–10 μg/mL) against these same MDR isolates due to acquired resistance mechanisms [2].

MDR‑TB Drug resistance Antimycobacterial

Pharmacokinetic Superiority: N‑Benzyl‑3,5‑dinitrobenzamide (D6) vs. PBTZ169

Compound D6, a close N‑benzyl‑3,5‑dinitrobenzamide analog, exhibits significantly improved pharmacokinetic parameters compared to PBTZ169. Following oral administration in mice, D6 achieves a Cmax of 1280 ng/mL and an AUC0‑∞ of 3040 ng·h/mL, versus 890 ng/mL and 1870 ng·h/mL for PBTZ169, representing a 1.4‑fold higher peak exposure and a 1.6‑fold greater total drug exposure [1]. Additionally, D6 demonstrates a longer elimination half‑life (t1/2 = 2.1 h) compared to PBTZ169 (t1/2 = 1.3 h) [1].

Pharmacokinetics Oral bioavailability Half‑life

Safety and Selectivity Profile: N‑Benzyl‑3,5‑dinitrobenzamide (D6) vs. PBTZ169

Compound D6 displays a favorable safety profile in preliminary toxicity assessments. In a single‑dose acute toxicity study in mice, D6 showed no overt signs of toxicity or mortality at doses up to 2000 mg/kg, yielding a safety index (SI) > 32,000 based on the ratio of the maximum tolerated dose to the MIC [1]. In contrast, PBTZ169 exhibits a lower maximum tolerated dose (reported as ~500 mg/kg in comparable studies) and a correspondingly lower safety index [2].

Cytotoxicity Safety index Selectivity

Optimal Procurement and Research Use Cases for N‑Benzyl‑3,5‑dinitrobenzamide


Lead Compound for Novel Antitubercular Drug Discovery Programs

Based on its potent MIC values (0.0625 μg/mL against H37Rv and <0.016–0.125 μg/mL against MDR‑TB) [1] and favorable pharmacokinetic profile relative to PBTZ169 [1], N‑benzyl‑3,5‑dinitrobenzamide is an ideal starting point for medicinal chemistry optimization campaigns targeting tuberculosis. Its balanced potency, oral exposure, and safety margin provide a strong foundation for SAR exploration and lead advancement.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and In Vivo Efficacy Studies

The quantitative PK parameters established for D6 (Cmax 1280 ng/mL, AUC0‑∞ 3040 ng·h/mL, t1/2 2.1 h) [1] enable rigorous PK/PD modeling and dose‑fractionation studies. Procurement of this compound supports the design of in vivo efficacy experiments in murine TB models, where exposure‑response relationships can be precisely defined.

Prodrug Bioactivation and Mechanism‑of‑Action Research

As a prodrug that requires reductive activation to exert bactericidal effects [1], N‑benzyl‑3,5‑dinitrobenzamide serves as a valuable tool compound for investigating nitroreductase‑mediated bioactivation pathways in mycobacteria. Researchers studying DprE1 inhibition or alternative activation mechanisms can utilize this compound to probe prodrug metabolism and intracellular drug targeting.

Benchmarking Novel Dinitrobenzamide Analogs

The well‑characterized MIC values (0.0625 μg/mL against H37Rv) [1] and PK profile of D6 [1] establish a clear performance benchmark. Newly synthesized analogs can be directly compared to this compound to assess improvements in potency, metabolic stability, or safety, facilitating data‑driven go/no‑go decisions in hit‑to‑lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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